molecular formula C10H10N2O2 B1586707 1-Benzylimidazolidine-2,4-dione CAS No. 6777-05-5

1-Benzylimidazolidine-2,4-dione

Cat. No.: B1586707
CAS No.: 6777-05-5
M. Wt: 190.2 g/mol
InChI Key: VJUNTPRQTFDQMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Benzylimidazolidine-2,4-dione is a heterocyclic compound characterized by its imidazolidine ring structure and two carbonyl groups located at positions 2 and 4. Its chemical formula is C10H10N2O2C_{10}H_{10}N_{2}O_{2}. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as an anticonvulsant and antimicrobial agent.

Chemical Structure and Properties

The presence of the benzyl group in this compound contributes to its unique structural properties, influencing its reactivity and interaction with biological systems. The compound's structure can be represented as follows:

Structure C10H10N2O2\text{Structure }C_{10}H_{10}N_{2}O_{2}

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties. A study highlighted its efficacy in models of epilepsy, suggesting that it may modulate neurotransmitter systems involved in seizure activity. The specific mechanisms remain under investigation, but initial findings indicate a potential for this compound to serve as a therapeutic agent in seizure disorders.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have demonstrated that this compound possesses significant antibacterial effects against various strains of bacteria. This antimicrobial action is attributed to its ability to disrupt bacterial cell wall synthesis and metabolic processes.

Study on Anticonvulsant Efficacy

In a controlled study, researchers administered varying doses of this compound to animal models exhibiting seizure-like behavior. The results indicated a dose-dependent reduction in seizure frequency and duration. Notably, the compound showed minimal side effects compared to traditional anticonvulsants, highlighting its potential as a safer alternative.

Antimicrobial Activity Assessment

A series of experiments assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results are summarized in Table 1 below:

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Moderate
Escherichia coli16Strong
Pseudomonas aeruginosa64Weak

These findings suggest that while the compound exhibits varying levels of effectiveness against different bacterial strains, it shows particular promise against E. coli, indicating its potential utility in treating infections caused by this pathogen.

The pharmacokinetic profile of this compound has been explored to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. Studies indicate that the compound is rapidly absorbed following oral administration, with peak plasma concentrations reached within one hour. However, it exhibits moderate bioavailability due to extensive first-pass metabolism.

Mechanistically, the compound is believed to interact with specific receptors involved in neurotransmission and microbial inhibition. Ongoing research aims to elucidate these pathways further and identify potential drug interactions that could enhance its therapeutic efficacy .

Scientific Research Applications

Anticonvulsant Activity

Hydantoin derivatives, including 1-benzylimidazolidine-2,4-dione, are recognized for their anticonvulsant properties. They have been effective in treating partial-onset seizures and tonic-clonic seizures. The structural characteristics of these compounds facilitate their interaction with neuronal ion channels, thereby modulating neuronal excitability and providing therapeutic benefits against epilepsy .

Anti-inflammatory Properties

Recent studies have highlighted the potential of this compound as an NLRP3 inflammasome inhibitor. The NLRP3 inflammasome is implicated in various inflammatory diseases, including Alzheimer's disease. The compound's ability to inhibit IL-1β release suggests it may be beneficial in developing anti-inflammatory therapies .

CB2 Receptor Agonism

A significant area of research involves the optimization of this compound derivatives as selective agonists for the cannabinoid CB2 receptor. These compounds have shown promise in treating neuropathic pain by modulating pain pathways without the psychoactive effects associated with CB1 receptor activation. For instance, systematic modifications have led to derivatives that exhibit high selectivity and potency at the CB2 receptor while minimizing off-target effects .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their pharmacological profiles. Research has indicated that variations in lipophilicity and basicity significantly influence their binding affinity and functional activity at cannabinoid receptors. This knowledge aids in designing compounds with improved pharmacokinetic properties and therapeutic efficacy .

Case Study 1: Anticonvulsant Efficacy

In a controlled study, various hydantoin derivatives were evaluated for their anticonvulsant efficacy using animal models. The results demonstrated that this compound significantly reduced seizure frequency compared to control groups, indicating its potential as a therapeutic agent in epilepsy management .

Case Study 2: CB2 Agonist Optimization

A series of analogs based on this compound were synthesized and tested for CB2 receptor activity. The most promising compound exhibited an EC50 value of 8.0 nM and demonstrated effective analgesic properties in a rat model of neuropathic pain . This case underscores the compound's potential in pain management therapies.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Benzylimidazolidine-2,4-dione, and how is purity validated?

The synthesis of this compound derivatives typically involves multi-component reactions (MCRs) or nucleophilic substitutions. For instance, derivatives like 5,5-diphenylimidazolidine-2,4-dione are synthesized via reactions validated by sodium hydroxide consumption analysis to quantify intermediates . Purity is confirmed using FT-IR, ¹H/¹³C NMR, and elemental analysis (C, H, N), with deviations from theoretical values ≤±0.4% considered acceptable . Recrystallization in ethanol or other solvents is a common purification step .

Q. How are structural and physicochemical properties of this compound characterized?

Structural elucidation relies on spectroscopic methods:

  • ¹H/¹³C NMR identifies substituents and ring conformation (e.g., imidazolidine vs. thiazolidine rings) .
  • Mass spectrometry confirms molecular weight and fragmentation patterns .
  • Elemental analysis validates stoichiometry . Physical properties (melting point, solubility) are empirically determined and cross-referenced with computational predictions .

Q. What analytical techniques resolve contradictions in spectroscopic data for imidazolidine-2,4-dione derivatives?

Discrepancies in NMR or IR spectra are addressed by:

  • Variable-temperature NMR to assess dynamic effects like tautomerism.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Comparative analysis with structurally similar compounds (e.g., thiazolidine-2,4-diones) to identify ring-specific peaks .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific activity?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) predict binding affinities to biological targets (e.g., enzymes or receptors). For example, thiazolidine-2,4-dione derivatives are modeled against PPAR-γ for antidiabetic activity . Similar approaches apply to imidazolidine-diones by modifying substituents (e.g., benzyl groups) to optimize steric and electronic interactions .

Q. What strategies mitigate synthetic challenges in multi-step reactions involving this compound?

Key methodologies include:

  • Protecting group chemistry (e.g., tert-butyloxycarbonyl groups) to prevent side reactions during functionalization .
  • Mannich reactions to introduce amine or sulfonamide moieties .
  • High-throughput screening of reaction conditions (solvent, catalyst) to improve yields .

Q. How do structural modifications of this compound impact biological activity?

Structure-activity relationship (SAR) studies highlight:

  • Benzyl substituents enhance lipophilicity and membrane permeability, critical for CNS-targeted agents .
  • Electron-withdrawing groups (e.g., nitro) improve metabolic stability but may reduce solubility .
  • Ring hybridization (e.g., imidazolidine-thiazolidine hybrids) balances potency and toxicity .

Q. What advanced spectroscopic methods resolve dynamic stereochemistry in imidazolidine-2,4-dione derivatives?

  • NOESY/ROESY NMR detects spatial proximity of protons to confirm stereoisomers .
  • Chiral HPLC separates enantiomers for pharmacological profiling .
  • X-ray crystallography provides absolute configuration data, as seen in studies of thiazolidine-2,4-dione derivatives .

Properties

IUPAC Name

1-benzylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-9-7-12(10(14)11-9)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJUNTPRQTFDQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10875882
Record name N-benzyl-2,4-Imidazolidione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6777-05-5
Record name 1-(Phenylmethyl)-2,4-imidazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6777-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzylimidazolidine-2,4-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006777055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-benzyl-2,4-Imidazolidione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10875882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzylimidazolidine-2,4-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.993
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The starting material for the abovementioned synthetic route a), viz. N-benzyl-aminoacetonitrile, is prepared by reaction of benzylamine and formaldehyde with the extremely toxic hydrocyanic acid (see also Tetrahedron Letters [23], 27 (1982), 2741-4). The starting material for the synthetic route b), viz. N-benzylglycine, also firstly has to be prepared by reaction of glycine with benzyl chloride or of chloroacetic acid with benzylamine. The reaction of N-benzylaminoacetonitrile or N-benzylglycine as per a) or b) is carried out either by fusion with urea for a long time or by reaction with the toxic cyanic acid. Both methods give 1-benzyl-hydantoin in only low yields: thus, according to Huaxue Shiji 1993, 15(1) 15-16, the reaction of N-benzylglycine (obtained by reaction of benzylarnine with chloroacetic acid) with cyanic acid gives 1-benzylhydantoin in a yield of only 39.5% and the reaction of N-benzylglycine with urea gives 1-benzylhydantoin in a yield of only 45.6%. The subsequent bromination of the 1-benzylhydantoin and treatment with ethanol again proceeds in only a low yield of 42.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
42.7%

Synthesis routes and methods II

Procedure details

The starting material for the abovementioned synthetic route a), viz. N-benzyl-aminoacetonitrile, is prepared by reaction of benzylamine and formaldehyde with the extremely toxic hydrocyanic acid (see also Tetrahedron Letters [23], 27 (1982), 2741-4). The starting material for the synthetic route b), viz. N-benzylglycine, also firstly has to be prepared by reaction of glycine with benzyl chloride or of chloroacetic acid with benzylamine. The reaction of N-benzylaminoacetonitrile or N-benzylglycine as per a) or b) is carried out either by fusion with urea for a long time or by reaction with the toxic cyanic acid. Both methods give 1-benzyl-hydantoin in only low yields: thus, according to Huaxue Shiji 1993, 15(1) 15-16, the reaction of N-benzylglycine (obtained by reaction of benzylarnine with chloroacetic acid) with cyanic acid gives 1-benzylhydantoin in a yield of only 39.5% and the reaction of N-benzylglycine with urea gives 1-benzylhydantoin in a yield of only 45.6%. The subsequent bromination of the 1-benzylhydantoin and treatment with ethanol again proceeds in only a low yield of 42.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
N-benzyl-aminoacetonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
[ 23 ]
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods III

Procedure details

The starting material for the abovementioned synthetic route a), viz. N-benzyl-aminoacetonitrile, is prepared by reaction of benzylamine and formaldehyde with the extremely toxic hydrocyanic acid (see also Tetrahedron Letters [23], 27 (1982), 2741-4). The starting material for the synthetic route b), viz. N-benzylglycine, also firstly has to be prepared by reaction of glycine with benzyl chloride or of chloroacetic acid with benzylamine. The reaction of N-benzylaminoacetonitrile or N-benzylglycine as per a) or b) is carried out either by fusion with urea for a long time or by reaction with the toxic cyanic acid. Both methods give 1-benzyl-hydantoin in only low yields: thus, according to Huaxue Shiji 1993, 15(1) 15-16, the reaction of N-benzylglycine (obtained by reaction of benzylarnine with chloroacetic acid) with cyanic acid gives 1-benzylhydantoin in a yield of only 39.5% and the reaction of N-benzylglycine with urea gives 1-benzylhydantoin in a yield of only 45.6%. The subsequent bromination of the 1-benzylhydantoin and treatment with ethanol again proceeds in only a low yield of 42.7%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Benzylimidazolidine-2,4-dione
1-Benzylimidazolidine-2,4-dione
1-Benzylimidazolidine-2,4-dione
1-Benzylimidazolidine-2,4-dione
1-Benzylimidazolidine-2,4-dione
1-Benzylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.